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Executive Summary

Tyroserleutide (YSL) is a bioactive tripeptide (L-Tyrosyl-L-seryl-L-leucine) derived from the
enzymatic hydrolysate of porcine spleen.[1][2][3] Designated experimentally as CMS024, it
represents a class of organ-derived biological response modifiers. Unlike synthetic small
molecules, YSL retains the evolutionary biological compatibility of endogenous peptides while
exerting potent antitumor effects, particularly against hepatocellular carcinoma (HCC).

This technical guide dissects the critical workflow of isolating YSL from porcine spleen,
characterizes its physicochemical profile, and maps its multi-modal mechanism of action—
ranging from mitochondrial targeting to the suppression of metastatic invasion markers (ICAM-
1, MMPs).

Part 1: The Bio-Origin: Porcine Spleen Extraction

The choice of porcine spleen as the biological source is non-trivial. The spleen is a reservoir of
immunomodulatory peptides and progenitor cells. The extraction process relies on controlled
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enzymatic hydrolysis to cleave the functional Tyr-Ser-Leu fragment from larger splenic proteins
without degrading its active sequence.

Extraction & Purification Protocol

The following protocol outlines the canonical bioprocess for isolating low-molecular-weight
peptides like YSL from splenic tissue.

Reagents & Equipment:

Source: Fresh Porcine Spleen (sus scrofa), flash-frozen at -80°C immediately after slaughter.

Enzymes: Alkaline Protease (Alcalase) and Aminopeptidase.

Solvents: 0.9% Saline, Ethanol, Acetonitrile (HPLC grade).

Filtration: Ultrafiltration membranes (Cut-off: 3 kDa and 10 kDa).
Step-by-Step Methodology:

e Homogenization:

o Thaw frozen spleen tissue and remove connective tissue/fat.

o Homogenize in cold sterile saline (1:3 w/v) at 4°C to prevent endogenous protease
activation.

o Critical Control Point: Maintain temperature <4°C to preserve peptide integrity.

e Enzymatic Hydrolysis:

o

Adjust homogenate pH to 8.0.

[¢]

Add Alkaline Protease (E/S ratio 1:100) and incubate at 40°C for 4 hours.

[¢]

Secondary Digestion: Add Aminopeptidase to refine the peptide termini.

o

Termination: Heat to 95°C for 10 minutes to irreversibly denature enzymes.
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e Fractionation (The "Cut-Off"):

o Centrifuge hydrolysate at 10,000 x g for 30 minutes. Collect supernatant.

o Pass supernatant through a 10 kDa ultrafiltration membrane to remove undigested
proteins.

o Pass the permeate through a 3 kDa membrane. The target YSL (MW ~381 Da) resides in
the <3 kDa fraction.[4]

e Purification (RP-HPLC):

Load the <3 kDa fraction onto a C18 Reverse-Phase HPLC column.

[e]

[e]

Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile.[5]

o

Monitor absorbance at 280 nm (Tyrosine absorption).

[¢]

Collect the fraction corresponding to the YSL standard retention time.
e Salt Formation:

o React the purified peptide with dilute Hydrochloric Acid (HCI) to form Tyroserleutide
Hydrochloride.

o Lyophilize (freeze-dry) to obtain a stable white powder.

Visualization: Extraction Workflow
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Figure 1: Critical bioprocess flow for isolating Tyroserleutide from porcine spleen tissue.
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Part 2: Chemical Characterization

Tyroserleutide Hydrochloride is a tripeptide salt. Its small size allows for passive transport
and high bioavailability compared to larger biologics.

Parameter Specification
IUPAC Name L-Tyrosyl-L-seryl-L-leucine hydrochloride
Sequence Tyr-Ser-Leu (YSL)
Molecular Formula C1sH27N306[1][2][3][6][7] - HCI
Molecular Weight 381.42 Da (Free base)
Appearance White to off-white lyophilized powder
N Highly soluble in water; sparingly soluble in
Solubility
ethanol
pl (Isoelectric Point) ~5.6 (Theoretical)
N Stable at room temperature in lyophilized form;
Stability

degrades by hydrolysis in strong acid/base.

Part 3: Mechanism of Action (Pharmacodynamics)

YSL exhibits a "multi-target” mechanism, distinct from traditional chemotherapy. It does not
merely poison rapidly dividing cells but modulates signaling pathways involved in adhesion,
invasion, and apoptosis.

Key Signhaling Pathways

o Mitochondrial Targeting: YSL enters tumor cells and colocalizes with mitochondria, inducing
swelling and collapsing the mitochondrial membrane potential (

). This triggers the release of cytochrome ¢ and initiates the intrinsic apoptotic pathway.

o Anti-Metastasis (ICAM-1 & MMPs):
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o ICAM-1 (CD54): YSL downregulates Intercellular Adhesion Molecule-1, reducing the ability
of tumor cells to adhere to the endothelium (a prerequisite for metastasis).[1]

o MMPs: It inhibits the expression of Matrix Metalloproteinases (MMP-2, MMP-9), blocking
the degradation of the extracellular matrix and preventing tumor invasion.

o Cell Cycle Arrest: YSL upregulates p21 and p27 (CDK inhibitors) while downregulating PCNA
(Proliferating Cell Nuclear Antigen), arresting cells in the GO/G1 phase.[6]

Visualization: Molecular Mechanism
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Figure 2: Multi-modal signaling cascade of Tyroserleutide in hepatocellular carcinoma cells.

Part 4: Preclinical & Clinical Validation

The efficacy of YSL has been validated in xenograft models and early-phase clinical trials,
specifically targeting Hepatocellular Carcinoma (HCC).

Preclinical Efficacy Data
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Study Model Dosage Key Finding Reference

Induced mitochondrial
) swelling and
In Vitro (BEL-7402) 100 pg/mL ] [1, 2]
apoptosis; G0O/G1

arrest.

64.17% tumor
In Vivo (Nude Mice) 160 pg/kg/day inhibition rate in HCC [3]

xenografts.

Significant reduction

] in lung metastasis
Metastasis (SK-HEP-

y Various nodules; (4]

downregulation of
MMP-2/9.

Clinical Safety (Phase I)

A Phase | trial utilizing continuous infusion of YSL demonstrated a favorable safety profile.
¢ Protocol: Continuous infusion via portable pump for 5 days.
e Dosing: Cohorts of 6, 12, 18, and 24 mg/day.[8]

e Outcome: No treatment-related mortality. Dose-limiting toxicities (DLT) only appeared at 24
mg/day (abdominal distention, hyponatremia).[8]

e Conclusion: YSL is well-tolerated at therapeutic doses, validating the safety of porcine-
derived peptides when highly purified.
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e To cite this document: BenchChem. [Technical Guide: Tyroserleutide Hydrochloride — Bio-
Origin, Extraction, and Therapeutic Mechanism]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12301237/docs#technical-guide-
tyroserleutide-hydrochloride-bio-origin-extraction-and-therapeutic-mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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